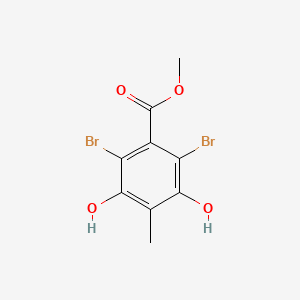
Ethyl 3-hydroxyoct-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxyoct-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, has a unique structure that includes a hydroxyl group and a double bond, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyoct-4-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The starting material, often an ester like ethyl acetoacetate, is deprotonated using a strong base such as sodium ethoxide in ethanol to form the enolate ion. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. These reactions typically use catalysts to increase the reaction rate and yield. The process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxyoct-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of ethyl 3-oxooct-4-enoate.
Reduction: Formation of ethyl 3-hydroxyoctanoate.
Substitution: Formation of ethyl 3-chlorooct-4-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxyoct-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxyoct-4-enoate involves its interaction with various molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxyoct-4-enoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of both a hydroxyl group and a double bond. This structural difference imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
This compound stands out due to its multifunctional groups, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61097-26-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl 3-hydroxyoct-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
XMPCJVQMSDZJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
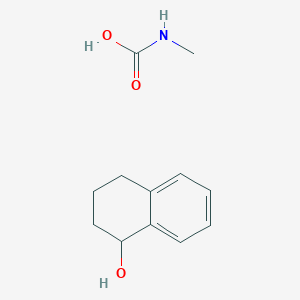
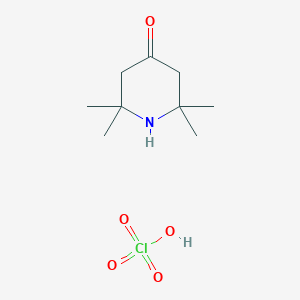
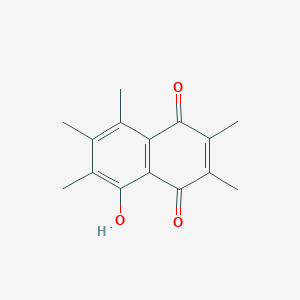
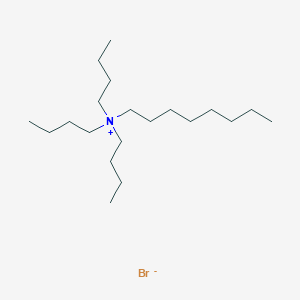
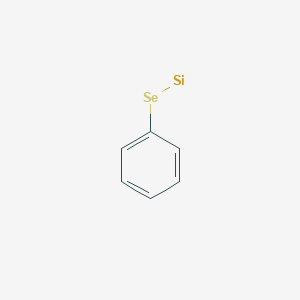

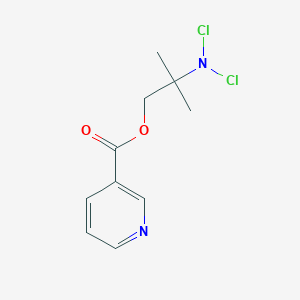
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

